molecular formula C15H10ClN3 B2970294 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile CAS No. 337924-07-9

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No.: B2970294
CAS No.: 337924-07-9
M. Wt: 267.72
InChI Key: YQWZUNSGXBOAIE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 4-position, methyl groups at the 2- and 6-positions, and nitrile groups at the 3- and 5-positions. Its molecular formula is C₁₅H₁₀ClN₃, with a molecular weight of 267.72 g/mol (CAS: 337924-07-9). It is primarily utilized in medicinal chemistry as a precursor for synthesizing polyheterocyclic systems, such as fused pyrazolopyridine derivatives with antifungal applications.

The compound’s crystal structure and intermolecular interactions (e.g., hydrogen bonding) have been studied to understand its packing behavior, which is critical for optimizing its physicochemical properties in drug design. Industrial suppliers, such as Hubei Yunyun Furui Technology Co., highlight its use in pharmaceutical research as a reference standard or intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWZUNSGXBOAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method is the reaction of 4-chlorophenylacetonitrile with 2,6-dimethylpyridine-3,5-dicarbonitrile under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of cyano-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicine, the compound is explored for its therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a key component in many industrial processes.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano groups and chlorophenyl moiety play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Pyridine dicarbonitrile derivatives with varying substituents exhibit distinct antimicrobial profiles. Key analogs include:

Compound Name Substituents Antimicrobial Activity (Inhibition Zone, mm) Key Reference
6-Amino-4-(4-fluorophenyl)-2-imino-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile 4-Fluorophenyl, amino, imino 12.0–16.0 (Gram-negative bacteria)
4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Target Compound) 4-Chlorophenyl, methyl Not explicitly reported; structural focus on antifungal activity via polyheterocyclic derivatives
6-Amino-2-imino-4-(thiophen-2-yl)-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Thiophene, amino, imino 14.0–16.0 (Candida spp.)

Key Findings :

  • Electron-withdrawing vs. electron-donating groups: Fluorophenyl and chlorophenyl substituents enhance antimicrobial potency compared to non-halogenated analogs.
  • Heterocyclic substituents : Thiophene-containing derivatives show broader antifungal activity, likely due to improved membrane permeability.
Functional Group Variations: Dicarbonitrile vs. Dicarboxylate

Replacing nitrile groups with esters or carboxylates alters bioactivity and solubility:

Compound Name Functional Groups Application Key Reference
Dimethyl 4-(2-nitrophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (Nifedipine analog) Dicarboxylate Calcium channel blocker (antihypertensive)
This compound (Target Compound) Dicarbonitrile Antifungal precursor

Key Findings :

  • Solubility : Dicarboxylate derivatives (e.g., nifedipine analogs) exhibit higher aqueous solubility due to ester groups, whereas dicarbonitriles are more lipophilic.
  • Bioactivity : Dicarbonitriles are preferred for synthesizing fused heterocycles with antifungal activity, while dicarboxylates are optimized for cardiovascular applications.

Key Findings :

  • DHP vs. pyridine : DHP derivatives often show redox-active properties (e.g., antioxidant), while fully aromatic pyridines are more stable and serve as scaffolds for further functionalization.
Substituent Position and Physicochemical Properties

Variations in substituent position significantly affect melting points and logP values:

Compound Name Substituent Position Melting Point (°C) logP Key Reference
4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile 3-Chloro, 4-methoxy >573 (decomposes) 1.41 (predicted)
This compound 4-Chloro Not reported 1.29 (predicted)

Key Findings :

  • Chlorine position : Para-substitution (4-chlorophenyl) enhances symmetry and crystallinity compared to meta-substituted analogs.

Biological Activity

4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a candidate for drug development and other therapeutic applications.

  • Molecular Formula : C15H10ClN3
  • Molecular Weight : 267.71 g/mol
  • CAS Number : 2765534

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes and receptors. Research indicates that it may interact with proteins involved in neurodegenerative diseases and other pathologies.

1. Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. For instance, in silico studies have identified potential interactions with catecholamine-O-methyltransferase (COMT), which plays a crucial role in dopamine metabolism. Inhibition of COMT can lead to increased levels of dopamine, providing therapeutic benefits for conditions such as Parkinson's disease .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant contributing factor.

Study on Neurodegenerative Diseases

A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyridine derivatives, including this compound, in inhibiting COMT. The results indicated that certain derivatives showed promising binding affinities and could serve as leads for developing new treatments for neurodegenerative disorders .

In Vitro Assays

In vitro assays conducted on cell lines have shown that this compound can reduce the expression of markers associated with inflammation and oxidative stress. These findings suggest its potential as an anti-inflammatory agent.

Biological Activity Data Table

Activity Type Observation Reference
NeuroprotectiveInhibition of COMT
AntioxidantReduction in oxidative stress markers
Anti-inflammatoryDecreased expression of inflammatory markers

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